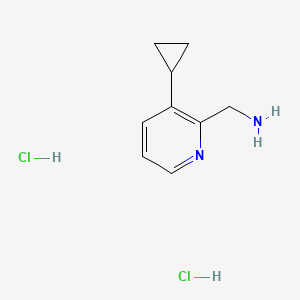
1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the benzopyran ring and a methanamine group at the 4th position. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 6-fluorochroman-2-carboxylic acid.
Formation of Intermediate: The carboxylic acid is converted to an intermediate compound through a series of reactions involving thiosemicarbazide and phosphoryl chloride.
Final Product: The intermediate is then reacted with methanamine under specific conditions to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of certain enzymes or receptors . The methanamine group may also play a role in the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound has a carboxylic acid group instead of a methanamine group, leading to different chemical properties and applications.
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)imidazo[2,1-b][1,3,4]thiadiazoles: These compounds contain an imidazo-thiadiazole ring system, which imparts unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methanamine groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
(6-fluoro-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10;/h1-2,5,7H,3-4,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXURZKVMUICYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1CN)C=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7-Di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8219306.png)
![5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8219317.png)
![5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8219329.png)
![2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B8219332.png)




![Tert-butyl 8-oxo-2,5,9-triazaspiro[3.6]decane-2-carboxylate](/img/structure/B8219380.png)
![Tert-butyl 11-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate](/img/structure/B8219387.png)
